molecular formula C19H24N2O2S B14128988 N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-phenoxyphenyl)urea CAS No. 89135-91-1

N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-phenoxyphenyl)urea

Cat. No.: B14128988
CAS No.: 89135-91-1
M. Wt: 344.5 g/mol
InChI Key: LOBVRYOXTNKFDG-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-phenoxyphenyl)urea is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-phenoxyphenyl)urea typically involves multiple steps. One common method includes the reaction of N-methylurea with 2-methyl-1-(methylsulfanyl)propylamine and 4-phenoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-phenoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like halides, amines; reactions often occur in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-phenoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-methoxyphenyl)urea
  • N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-chlorophenyl)urea
  • N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-fluorophenyl)urea

Uniqueness

N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-phenoxyphenyl)urea is unique due to its specific structural features, such as the phenoxyphenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89135-91-1

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

1-methyl-1-(2-methyl-1-methylsulfanylpropyl)-3-(4-phenoxyphenyl)urea

InChI

InChI=1S/C19H24N2O2S/c1-14(2)18(24-4)21(3)19(22)20-15-10-12-17(13-11-15)23-16-8-6-5-7-9-16/h5-14,18H,1-4H3,(H,20,22)

InChI Key

LOBVRYOXTNKFDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(N(C)C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)SC

Origin of Product

United States

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